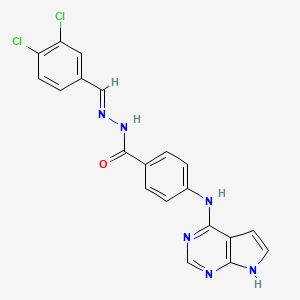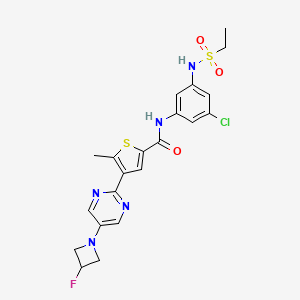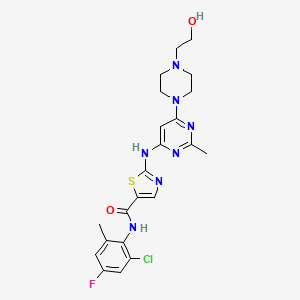
E3 Ligase Ligand-linker Conjugate 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 18: is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, which is used to recruit the Cereblon protein. It serves as a key intermediate in the synthesis of complete PROTAC molecules, which are designed to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 18 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 18 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the linker or ligand are replaced by other groups.
Coupling Reactions: The conjugate can be further modified through coupling reactions to attach additional functional groups or molecules.
Common Reagents and Conditions:
Coupling Agents: Commonly used coupling agents include N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Solvents: Reactions are typically carried out in solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM).
Catalysts: Catalysts like Palladium on Carbon (Pd/C) may be used in certain reactions to facilitate the process.
Major Products: The major products formed from these reactions are typically the desired conjugates with high purity and specific functional groups that enable further modifications or applications .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 18 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used to investigate the ubiquitin-proteasome system and its role in cellular processes.
Medicine: PROTACs derived from this conjugate are being explored as potential therapeutic agents for targeting and degrading disease-related proteins.
Industry: The compound is used in the development of novel drug discovery platforms and high-throughput screening assays
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 18 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in maintaining protein homeostasis within cells .
Comparison with Similar Compounds
Cereblon Ligand-linker Conjugates: These compounds are similar in structure and function, serving as intermediates in the synthesis of PROTACs.
Von Hippel-Lindau Ligand-linker Conjugates: These conjugates also target the ubiquitin-proteasome system but utilize a different E3 ligase.
MDM2 Ligand-linker Conjugates: These compounds are used to target the MDM2 E3 ligase for protein degradation
Uniqueness: E3 Ligase Ligand-linker Conjugate 18 is unique due to its specific ability to recruit the Cereblon protein, making it a valuable tool for the development of PROTACs that target a wide range of disease-related proteins .
Properties
Molecular Formula |
C31H43N5O7 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H43N5O7/c1-31(2,3)43-27(38)20-42-17-16-33-10-8-21(9-11-33)19-34-12-14-35(15-13-34)22-4-5-23-24(18-22)30(41)36(29(23)40)25-6-7-26(37)32-28(25)39/h4-5,18,21,25H,6-17,19-20H2,1-3H3,(H,32,37,39) |
InChI Key |
WLYSPYOEGIWXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


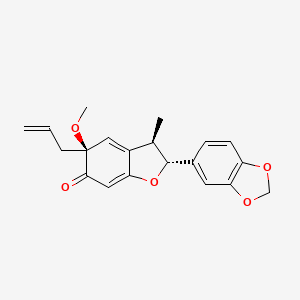
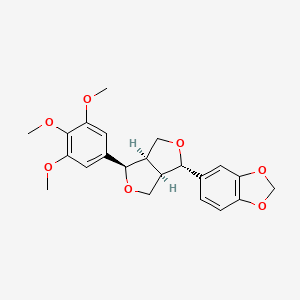
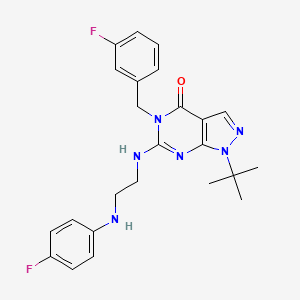
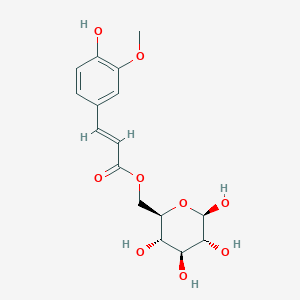
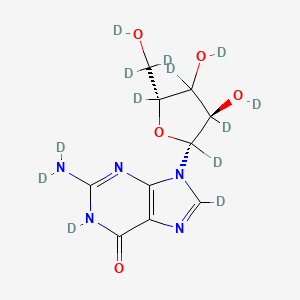
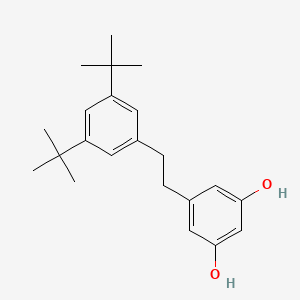


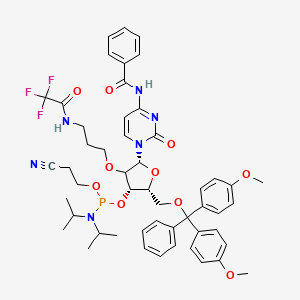
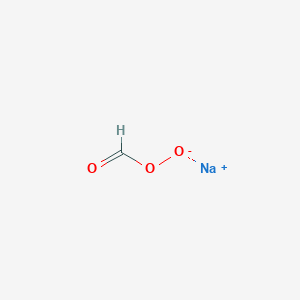
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
